molecular formula C14H23NO4 B12815504 Ethyl 2-isopropyl-3-oxooctahydro(1,3)oxazolo(3,2-a)azepine-2-carboxylate CAS No. 60807-03-6

Ethyl 2-isopropyl-3-oxooctahydro(1,3)oxazolo(3,2-a)azepine-2-carboxylate

Cat. No.: B12815504
CAS No.: 60807-03-6
M. Wt: 269.34 g/mol
InChI Key: HGHHZJBODHTEOW-UHFFFAOYSA-N
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Description

Ethyl 2-isopropyl-3-oxooctahydro(1,3)oxazolo(3,2-a)azepine-2-carboxylate is a complex organic compound with a unique structure that includes an oxazolo ring fused with an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-isopropyl-3-oxooctahydro(1,3)oxazolo(3,2-a)azepine-2-carboxylate typically involves multiple steps, including the formation of the oxazolo and azepine rings. One common method involves the reaction of 3-indole N-oxides with dimethyl acetylenedicarboxylate (DMAD) and methyl propiolate (MP), leading to the formation of various products through skeletal rearrangements . The specific conditions for these reactions include the use of hydride reduction followed by m-chloroperbenzoic acid oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and temperature control are critical factors in optimizing the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-isopropyl-3-oxooctahydro(1,3)oxazolo(3,2-a)azepine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with DMAD and MP can yield various rearranged products, including oxazolo and azepino derivatives .

Scientific Research Applications

Ethyl 2-isopropyl-3-oxooctahydro(1,3)oxazolo(3,2-a)azepine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-isopropyl-3-oxooctahydro(1,3)oxazolo(3,2-a)azepine-2-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-isopropyl-3-oxooctahydro(1,3)oxazolo(3,2-a)azepine-2-carboxylate stands out due to its unique fusion of oxazolo and azepine rings, which imparts distinct chemical reactivity and potential biological activity. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

60807-03-6

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

ethyl 3-oxo-2-propan-2-yl-5,6,7,8,9,9a-hexahydro-[1,3]oxazolo[3,2-a]azepine-2-carboxylate

InChI

InChI=1S/C14H23NO4/c1-4-18-13(17)14(10(2)3)12(16)15-9-7-5-6-8-11(15)19-14/h10-11H,4-9H2,1-3H3

InChI Key

HGHHZJBODHTEOW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C(=O)N2CCCCCC2O1)C(C)C

Origin of Product

United States

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